molecular formula C6H2BrF3O B3031200 4-Bromo-2,3,6-trifluorophenol CAS No. 192446-70-1

4-Bromo-2,3,6-trifluorophenol

Cat. No. B3031200
M. Wt: 226.98 g/mol
InChI Key: ZFHGAOPLTHSAQQ-UHFFFAOYSA-N
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Patent
US05849959

Procedure details

10 g (0.0678 mol) of 2,3,6-trifluorophenol (prepared according to Examples 1a and 1b) are dissolved in 50 ml of dichloromethane, and this solution is admixed at 20° C. with 13 g (0.0811 mol) of bromine. After mixing by shaking, the mixture is left standing for 7 days.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([F:9])[C:3]=1[OH:10].[Br:11]Br>ClCCl>[Br:11][C:6]1[CH:5]=[C:4]([F:9])[C:3]([OH:10])=[C:2]([F:1])[C:7]=1[F:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C(=CC=C1F)F)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
by shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After mixing
WAIT
Type
WAIT
Details
the mixture is left

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
Smiles
BrC1=C(C(=C(C(=C1)F)O)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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